Cas no 329701-88-4 (1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one)
![1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/329701-88-4x500.png)
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
-
- インチ: 1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2
- InChIKey: GBHWXTRYHGPZMI-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCOCC1)CN1CCN(CC2=CC=C(C(F)(F)F)C=C2)CC1
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00911038-1g |
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
329701-88-4 | 90% | 1g |
¥2401.0 | 2023-03-17 | |
Key Organics Ltd | MS-2063-10MG |
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone |
329701-88-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-2063-20MG |
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone |
329701-88-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Ambeed | A958028-1g |
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
329701-88-4 | 90% | 1g |
$350.0 | 2024-04-20 | |
Key Organics Ltd | MS-2063-1MG |
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone |
329701-88-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-2063-50MG |
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone |
329701-88-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | MS-2063-5MG |
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone |
329701-88-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | MS-2063-100MG |
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone |
329701-88-4 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-oneに関する追加情報
Introduction to 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 329701-88-4)
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 329701-88-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of morpholine and piperazine, with a trifluoromethyl group attached to a phenyl ring. Its unique structural features and pharmacological properties make it a valuable candidate for various therapeutic applications.
The molecular structure of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is characterized by the presence of multiple functional groups, including the morpholine ring, piperazine ring, and the trifluoromethyl-substituted phenyl group. These structural elements contribute to its high binding affinity for specific receptors and enzymes, making it a promising lead compound in drug discovery.
Recent studies have highlighted the potential of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
In addition to its anti-inflammatory effects, 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one has been investigated for its potential as an antipsychotic agent. Preclinical studies have demonstrated that this compound can effectively bind to dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. The selective binding to these receptors suggests that it may have fewer side effects compared to traditional antipsychotic drugs.
The pharmacokinetic properties of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for development as an oral medication. The compound's metabolic stability and low potential for drug-drug interactions further enhance its therapeutic potential.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-y l)ethanone involves several steps, including the formation of the morpholine and piperazine rings, as well as the introduction of the trifluoromethyl-substituted phenyl group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercialization as a pharmaceutical product.
In conclusion, 1-(morpholin-4-y l)-2-(4-{[4-(trifluoromethyl)phen yl]methyl}pip erazin - 1 - yl )et han - 1 - one (CAS No. 329701 - 88 - 4 ) is a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full potential, with the aim of bringing this innovative compound to market as a safe and effective treatment option.
329701-88-4 (1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one) 関連製品
- 118247-88-4(Z-L-beta-Glutamic acid gamma-tert-butyl ester)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)
- 2229628-80-0(1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)
- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)
- 92404-70-1(3-bromofuro3,2-cpyridine)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)
